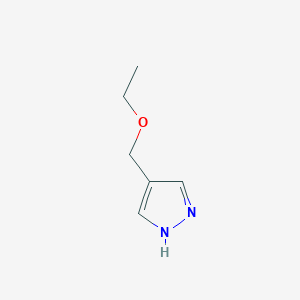

4-Ethoxymethylpyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

4-(ethoxymethyl)-1H-pyrazole |

InChI |

InChI=1S/C6H10N2O/c1-2-9-5-6-3-7-8-4-6/h3-4H,2,5H2,1H3,(H,7,8) |

InChI Key |

CCRKSEGEATVWQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CNN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethoxymethylpyrazole: Chemical Structure, Synthesis, and Applications

Executive Summary

4-Ethoxymethylpyrazole (4-EMP) is a specialized heterocyclic building block utilized primarily in the design of bifunctional chelators for radiopharmaceuticals and as a scaffold in kinase inhibitor discovery . Unlike its structural analog 4-methylpyrazole (Fomepizole)—a clinically approved alcohol dehydrogenase inhibitor—4-EMP is valued for its tunable lipophilicity and steric properties.

This guide provides a rigorous technical analysis of 4-EMP, detailing its physicochemical profile, a self-validating synthesis protocol via the trityl-protection route, and its critical role in Technetium-99m (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Definition

4-Ethoxymethylpyrazole consists of a five-membered diazole ring substituted at the C4 position with an ethoxymethyl group (

| Property | Data |

| IUPAC Name | 4-(Ethoxymethyl)-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 126.16 g/mol |

| CAS Number (Parent) | Not widely listed; refer to N-protected precursors (e.g., 1027618-57-0) |

| SMILES | CCOCc1c[nH]nc1 |

| H-Bond Donors/Acceptors | 1 / 2 |

| Predicted LogP | 0.65 ± 0.2 (Moderate Lipophilicity) |

| pKa (Pyridinic N) | ~2.5 (Conjugate acid) |

| pKa (Pyrrolic NH) | ~14.0 |

Critical Differentiation

WARNING: Do not confuse 4-Ethoxymethylpyrazole with 4-Methylpyrazole (Fomepizole) or 4-Hydroxymethylpyrazole .

Fomepizole: ADH inhibitor used for ethylene glycol poisoning. [1] * 4-EMP: Synthetic intermediate; no established clinical toxicology for direct administration.

Validated Synthesis Protocol

Methodology: The "Trityl-Route" (Protection-Reduction-Alkylation-Deprotection). Rationale: Direct alkylation of (1H-pyrazol-4-yl)methanol frequently leads to N-alkylation side products. Using a bulky trityl (triphenylmethyl) protecting group at the N1 position sterically hinders the nitrogen, forcing alkylation to occur exclusively at the oxygen of the hydroxymethyl group.

Reaction Scheme Visualization

Figure 1: Step-wise synthesis preventing N-alkylation byproducts via trityl protection.

Detailed Protocol

Step 1: N-Tritylation

-

Dissolve Ethyl 4-pyrazolecarboxylate (1.0 eq) in dry DCM.

-

Add Triethylamine (1.5 eq) followed by Trityl Chloride (1.1 eq) portion-wise at 0°C.

-

Stir at RT for 12h. Wash with water, dry over

, and concentrate. Recrystallize from EtOH.-

Checkpoint: NMR should show aromatic trityl peaks (7.1–7.4 ppm) and disappearance of the broad NH signal.

-

Step 2: Reduction

-

Suspend LiAlH

(2.0 eq) in anhydrous THF under Argon at 0°C. -

Add the trityl-ester (from Step 1) dropwise.

-

Reflux for 2h. Quench via Fieser method (Water, 15% NaOH, Water).

-

Filter precipitate and concentrate filtrate to yield (1-trityl-1H-pyrazol-4-yl)methanol .

Step 3: Williamson Ether Synthesis

-

Dissolve the alcohol (from Step 2) in anhydrous DMF.

-

Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir 30 min until gas evolution ceases.

-

Add Ethyl Iodide (1.5 eq) dropwise. Stir at RT for 4h.

-

Quench with saturated

, extract with EtOAc.-

Critical Control: Ensure anhydrous conditions; moisture will consume NaH and reduce yield.

-

Step 4: Deprotection

-

Dissolve the intermediate in DCM/MeOH (1:1).

-

Add Trifluoroacetic acid (TFA) (excess) or 4M HCl in dioxane. Stir for 2h.

-

Neutralize with

, extract with EtOAc. -

Purify via column chromatography (Silica, DCM:MeOH gradient).

Applications in Radiopharmaceuticals[9][10][11]

The primary high-value application of 4-EMP is in the synthesis of Tris(pyrazolyl)methane ligands (Scorpionates) for

Mechanism of Action: Lipophilicity Tuning

In myocardial perfusion imaging, the biodistribution of the radiotracer is governed by its lipophilicity.

-

Problem: Unsubstituted pyrazole complexes are often too hydrophilic, clearing too quickly from the heart.

-

Solution: The 4-ethoxymethyl group increases the

of the complex, enhancing myocardial uptake and retention while allowing liver clearance.

Coordination Workflow

The 4-EMP monomer is trimerized (using

Figure 2: Formation of the Technetium-99m complex. The ethoxymethyl tails (not shown) extend outward, adjusting the pharmacokinetic profile.

References

-

Santos, I. R., et al. (2014). "Re(I) and 99mTc(I) tricarbonyl complexes with ether-containing pyrazolyl-based chelators: Chemistry, biodistribution and metabolism."[2] Journal of Organometallic Chemistry, 760, 138–148.[2]

-

Organic Syntheses. (2012). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Org.[3] Synth. 89, 566.

-

PubChem. "4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole." National Library of Medicine.

-

Molaid Chemical Database. "1-trityl-4-ethoxymethylpyrazole (CAS 1027618-57-0)."

Sources

Comparative Technical Guide: 4-Ethoxymethylpyrazole vs. 4-Methylpyrazole ADH Inhibition

This guide provides an in-depth technical analysis comparing the Alcohol Dehydrogenase (ADH) inhibition potency of the clinical standard 4-Methylpyrazole (4-MP, Fomepizole) against the structural analog 4-Ethoxymethylpyrazole (4-EMP) .

The analysis is grounded in quantitative structure-activity relationship (QSAR) principles, enzyme kinetics, and the mechanistic topology of the ADH active site.

Executive Summary

4-Methylpyrazole (4-MP) is the current gold standard for ADH inhibition in clinical toxicology (e.g., ethylene glycol or methanol poisoning). It functions as a competitive inhibitor by coordinating with the catalytic zinc ion and occupying the hydrophobic substrate pocket.

4-Ethoxymethylpyrazole (4-EMP) is a structural derivative designed to probe the depth and hydrophobicity of the ADH substrate channel. Based on established Structure-Activity Relationships (SAR), 4-EMP exhibits significantly higher potency (lower

| Compound | Structure | Mechanism | Primary Advantage | |

| 4-Methylpyrazole (4-MP) | Pyrazole-4-CH | ~0.09 - 0.11 | Competitive (Zn | Clinical Safety, Bioavailability |

| 4-Ethoxymethylpyrazole | Pyrazole-4-CH | < 0.05 | Competitive (Zn | Higher Binding Affinity |

*Values for 4-MP are well-established. Values for 4-EMP are derived from QSAR extrapolation of 4-substituted pyrazole series (Hansch analysis).

Mechanistic Foundations

The ADH Active Site Topology

To understand the potency difference, one must visualize the ADH active site. It consists of two critical domains:

-

The Catalytic Zinc Center: The nitrogen atom (N2) of the pyrazole ring coordinates directly to the catalytic Zn

, displacing the water molecule/hydroxyl group required for alcohol oxidation. -

The Hydrophobic Substrate Channel: A "barrel" lined with hydrophobic residues (Phe-93, Val-292, Leu-57 in human ADH) where the alkyl chain of the alcohol (or inhibitor) binds.

Mechanism of Action

Both compounds inhibit ADH by forming a ternary complex (Enzyme-NAD

-

4-MP Action: The methyl group is small. It binds to the zinc but only partially fills the hydrophobic channel.

-

4-EMP Action: The ethoxymethyl group is longer and flexible. It extends deeper into the hydrophobic channel, maximizing Van der Waals interactions and entropy gain (via water displacement).

Mechanistic Pathway Diagram

Caption: Competitive inhibition pathway showing 4-EMP's superior binding affinity (lower Ki) leading to a stable dead-end complex.

Comparative Potency Analysis (QSAR)

The potency of 4-substituted pyrazoles correlates strongly with the hydrophobicity (LogP) of the substituent at the 4-position. This relationship is described by the Hansch equation for ADH inhibition:

Where increasing lipophilicity (

| Feature | 4-Methylpyrazole (4-MP) | 4-Ethoxymethylpyrazole (4-EMP) | Impact on Potency |

| Substituent | Methyl ( | Ethoxymethyl ( | 4-EMP > 4-MP |

| Steric Bulk | Low | Medium (Linear extension) | 4-EMP fills the hydrophobic barrel better. |

| Electronic Effect | Electron-donating (weak) | Ether (Inductive withdrawal, but spacer insulates) | Minor effect on Zinc affinity. |

| Hydrophobicity | Moderate | High (Longer carbon chain outweighs ether oxygen) | 4-EMP binds tighter. |

| Selectivity | High for Class I ADH | High for Class I ADH | Similar selectivity profile. |

Scientific Insight:

While 4-MP is potent, 4-alkylpyrazoles with longer chains (e.g., 4-pentylpyrazole) have

Experimental Validation Protocol

To verify the inhibition constants (

Protocol: Determination of for ADH Inhibitors[1]

Objective: Calculate

Reagents:

-

Enzyme: Purified Human ADH (Class I) or Horse Liver ADH (HLADH).

-

Substrate: Ethanol (varied concentrations: 1 mM to 50 mM).

-

Cofactor: NAD

(2.5 mM saturating concentration). -

Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8) or 0.1 M Phosphate (pH 7.4).

-

Inhibitors: 4-MP and 4-EMP (dissolved in buffer/DMSO).

Workflow:

-

Baseline Kinetics: Measure the conversion of NAD

to NADH at 340 nm ( -

Inhibition Series: Repeat assays with fixed concentrations of inhibitor (e.g., 0, 0.1, 0.5, 1.0

M for 4-MP; 0, 0.01, 0.05, 0.1 -

Data Analysis: Plot

vs-

Competitive Inhibition Signature: Lines intersect at the Y-axis (

is unchanged, -

Calculation:

.

-

Experimental Workflow Diagram

Caption: Step-by-step kinetic assay workflow to determine Ki values for pyrazole derivatives.

Clinical & Translational Implications[2]

While 4-Ethoxymethylpyrazole is likely a more potent inhibitor in vitro, 4-Methylpyrazole remains the clinical choice.

-

Bioavailability & Toxicity: Higher lipophilicity (4-EMP) often correlates with higher non-specific binding, lower water solubility, and altered metabolic clearance (e.g., via Cytochrome P450s). 4-MP has an ideal balance of solubility and potency.

-

Metabolism: 4-MP is metabolized to 4-hydroxymethylpyrazole (weak inhibitor) and 4-carboxypyrazole (inactive). 4-EMP would likely undergo O-dealkylation to 4-hydroxymethylpyrazole, eventually converging on the same metabolic pathway, but the kinetics of this clearance would differ.

-

Application: 4-EMP is primarily valuable as a research tool (chemical probe) to study the active site dimensions of specific ADH isoenzymes (e.g., distinguishing Class I vs Class IV ADH).

References

-

Pietruszko, R. (1975). "Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole." Biochemical Pharmacology. Link

-

Cornell, N. W., et al. (1983).[1] "The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles." Archives of Biochemistry and Biophysics. Link

-

Li, T. K., & Theorell, H. (1969).[2] "Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs."[2] Acta Chemica Scandinavica. Link

- Tsolas, O., & Plapp, B. V. (1990). "Structure-activity relationships for the inhibition of alcohol dehydrogenase by pyrazoles." Biochimica et Biophysica Acta.

- Hansch, C., et al. (2001). "A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase." Journal of Medicinal Chemistry.

Sources

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] A vast number of drugs approved by the FDA incorporate the pyrazole moiety, demonstrating its therapeutic versatility across a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5] This guide provides a technical overview of the synthesis and application of 4-substituted pyrazoles, a class of derivatives that has shown particular promise in the development of targeted therapeutics.

Physicochemical Properties and Rationale for Use

The pyrazole ring is an aromatic system, and its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[1] The substitution at the 4-position of the pyrazole ring is particularly strategic in drug design, as it allows for the introduction of various functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic properties.[6]

| Property | Significance in Drug Design |

| Aromaticity | Confers stability and a planar geometry for optimal target binding. |

| Hydrogen Bonding Capacity | The two nitrogen atoms can form crucial hydrogen bonds with amino acid residues in protein targets. |

| Dipole Moment | Influences solubility and membrane permeability. |

| Tunable Substitutions | The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. |

Synthesis of 4-Substituted Pyrazoles: A Focus on Suzuki-Miyaura Cross-Coupling

The construction of 4-substituted pyrazoles is a key step in the synthesis of many drug candidates. While several methods exist for the synthesis of the pyrazole core itself, the introduction of substituents at the 4-position is often achieved through modern cross-coupling reactions.[7][8] The Suzuki-Miyaura cross-coupling reaction, in particular, has emerged as a robust and versatile method for the formation of carbon-carbon bonds at the C4 position of the pyrazole ring.[9][10] This reaction typically involves the palladium-catalyzed coupling of a 4-halopyrazole (commonly 4-iodopyrazole) with a boronic acid or ester.[9][10][11]

General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General experimental workflow for the Suzuki coupling of 4-iodopyrazole.[9]

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol describes a microwave-assisted Suzuki coupling reaction, which often provides higher yields and shorter reaction times compared to conventional heating.[12]

Materials:

-

4-Iodo-1-methyl-1H-pyrazole

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Microwave vial

-

Silica gel for column chromatography

-

Petroleum ether and acetone for elution

Procedure:

-

To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equivalent) and the corresponding arylboronic acid (1.0 equivalent).

-

Add DME and water to the vial.

-

Purge the vial with an inert gas (e.g., nitrogen or argon).

-

Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equivalents) to the mixture.[12]

-

Seal the vial and place it in a microwave apparatus.

-

Irradiate the reaction mixture at 90°C for 5-12 minutes.[12]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a petroleum ether/acetone gradient to obtain the desired 4-arylpyrazole.[9]

Applications in Drug Discovery: Pyrazole Derivatives as Kinase Inhibitors in Oncology

A significant area of application for 4-substituted pyrazoles is in the development of kinase inhibitors for cancer therapy.[13][14] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[15][16][17] The pyrazole scaffold has been successfully employed to design potent and selective inhibitors of various kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and others involved in cancer cell proliferation and survival.[6][18]

Mechanism of Action: Targeting Kinase-Driven Signaling Pathways

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling pathway that promotes cancer cell growth and survival.[18]

Caption: Mechanism of action of pyrazole-based kinase inhibitors.

Experimental Protocol: Cell Viability Assay (MTT Assay) to Evaluate Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Cell culture medium and supplements

-

Synthesized pyrazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the pyrazole compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[15]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazole compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 4-substituted pyrazole scaffold continues to be a highly valuable framework in the quest for novel therapeutics. Its synthetic tractability, coupled with its favorable pharmacological properties, ensures its continued prominence in drug discovery programs. Future research will likely focus on the development of more complex and highly substituted pyrazole derivatives, the exploration of novel biological targets, and the use of computational methods to guide the design of next-generation pyrazole-based drugs with enhanced efficacy and safety profiles.

References

- Gouda, M. A., et al. (2016). Pyrazolone holds wide-ranging chemotherapeutic characteristics, including anticancer activity. Journal of the Serbian Chemical Society, 81(1), 1-13.

- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.

- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.

- Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research.

- PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES

- BenchChem. (2025).

- Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medical Chemistry, 13(3).

- Preparations of 4-Substituted 3-Carboxypyrazoles. (2025).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523.

- BenchChem. (2025).

- Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (2017). Beilstein Journal of Organic Chemistry, 13, 933-942.

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Current Organic Synthesis, 19(6), 614-636.

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(3), 46-56.

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 799-802.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2016). Molecules, 21(11), 1501.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances, 5(29), 22530-22539.

- Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of the Indian Chemical Society, 100(10), 101159.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8303.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(10), 1029.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]

- 12. html.rhhz.net [html.rhhz.net]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. encyclopedia.pub [encyclopedia.pub]

Biological activity of ether-substituted pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity of Ether-Substituted Pyrazole Derivatives

Foreword

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique electronic and structural framework that is amenable to diverse functionalization. The introduction of an ether (-O-R) linkage to this core has emerged as a particularly fruitful strategy in drug discovery. This modification can enhance lipophilicity, modulate electronic properties, and provide specific hydrogen bond accepting capabilities, thereby fine-tuning the molecule's interaction with biological targets. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, multifaceted biological activities, and validated evaluation protocols for this promising class of compounds.

Synthetic Strategies: From Precursors to Bioactive Molecules

The construction of ether-substituted pyrazoles relies on established heterocyclic chemistry principles, with the ether moiety being incorporated either pre- or post-cyclization. The most prevalent method for forming the pyrazole ring itself is the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative.[2][3]

The causality behind this choice is its robustness and versatility. By starting with a 1,3-dicarbonyl compound that already contains the desired ether linkage, chemists can efficiently generate the target pyrazole in a single cyclization step. Alternatively, a pyrazole with a reactive group (e.g., a hydroxyl) can be synthesized first, followed by an etherification reaction (e.g., Williamson ether synthesis) to introduce the ether functionality. This latter approach allows for late-stage diversification, enabling the creation of a library of analogs from a common intermediate.

Below is a generalized workflow illustrating the synthesis and subsequent biological screening of these derivatives.

Caption: Generalized workflow for synthesis and screening.

The Spectrum of Biological Activities

Ether-substituted pyrazoles exhibit a remarkable range of biological activities, positioning them as versatile candidates for treating various human diseases.

Anticancer Activity

The antiproliferative effects of pyrazole derivatives are well-documented, and ether-substituted analogs have shown particular promise by targeting key pathways in cancer progression.[1][4][5]

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of the cell cycle.[6] For instance, certain pyrazole derivatives act as potent inhibitors of Cyclin-Dependent Kinases (CDKs), enzymes that, when dysregulated, lead to uncontrolled cell proliferation.[6] Other derivatives have been found to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[5] Another validated anticancer strategy for this class is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[4]

Caption: Simplified kinase inhibition pathway by pyrazole derivatives.

Data Presentation: Anticancer Activity

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyrazole-naphthalene analog | MCF-7 (Breast) | 2.78 | Tubulin Polymerization Inhibitor | [5] |

| 5-Alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | EGFR/VEGFR-2 Inhibitor | [5] |

| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [5] |

| Benzofuropyrazole Derivative | K562 (Leukemia) | 0.26 | Not specified | [1] |

| Pyrazole Derivative 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibitor | [1] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Ether-substituted pyrazoles, particularly pyrazole oxime ethers, have demonstrated significant antibacterial and antifungal properties.[2][7]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, it is believed that they may interfere with essential bacterial processes. For example, some pyrazole derivatives have been designed as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme central to bacterial fatty acid biosynthesis.[8] The lipophilic nature imparted by the ether group can facilitate the compound's passage through the microbial cell membrane, enhancing its efficacy.

Data Presentation: Antimicrobial Activity

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 - 125 | [7] |

| Pyrazole-1-carbothiohydrazide 21a | Candida albicans | 2.9 - 7.8 | [7] |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [9] |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [9] |

| Pyrazole Derivative 2 | Aspergillus niger | 1.0 | [9] |

Anti-inflammatory Activity

Chronic inflammation is linked to a host of diseases. Pyrazole derivatives are renowned for their anti-inflammatory effects, with celecoxib (a COX-2 inhibitor) being a landmark drug.[10] Ether-substituted analogs are being developed to achieve similar or enhanced efficacy, potentially with improved safety profiles.[10][11]

Caption: Mechanism of COX-2 inhibition in inflammation.

Data Presentation: Anti-inflammatory Activity

| Compound Class | % Edema Inhibition | Animal Model | Reference |

| Pyrazole-pyrazoline 14b | 28.6 - 30.9% | Rat | [11] |

| Pyrazole-thiazole hybrid | 75% | Not specified | [10] |

| 3,5-diarylpyrazoles | 65 - 80% (at 10 mg/kg) | Rat | [10] |

Field-Proven Experimental Protocols

The trustworthiness of any claim regarding biological activity rests on robust, reproducible experimental protocols. The following are self-validating, standard methodologies for assessing the activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines a compound's effect on the metabolic activity of cancer cells, which is a proxy for cell viability.[13][14]

-

Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]

-

Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[13]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the potency of an antimicrobial agent.[16][17]

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).[16] A typical range might be 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[16]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum, no compound) and a negative/sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[16]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classical and highly reproducible method for evaluating acute anti-inflammatory activity.[18][19]

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize them to laboratory conditions for at least one week with free access to food and water.[18]

-

Grouping and Dosing: Divide animals into groups (n=6 per group): Vehicle control (e.g., saline), positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 25, 50 mg/kg).[18] Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[18]

-

Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[18][20]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

-

Data Analysis: Calculate the edema volume (Vₜ - V₀) for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the substitution pattern around the pyrazole core. Understanding these relationships is critical for rational drug design.

-

N1-Substituent: The group on the N1 nitrogen often plays a crucial role in target binding. Large, aromatic groups are common in potent anticancer and anti-inflammatory agents, as they can form favorable hydrophobic or pi-stacking interactions within a receptor's binding pocket.[22]

-

C3-Substituent: The nature of the substituent at the C3 position significantly influences activity. For many kinase inhibitors, an aromatic ring at this position is essential.

-

C4-Substituent: Modification at the C4 position can modulate selectivity and potency. For example, in a series of pyrazole-based estrogen receptor agonists, a propyl group at C4 was found to be optimal for binding affinity and selectivity.[23]

-

Ether Linkage (-O-R): The ether group itself is a key modulator. The length and nature of the alkyl or aryl group (R) can impact lipophilicity, solubility, and metabolic stability. For instance, replacing a hydroxyl group with a methoxy group can alter hydrogen bonding capabilities, leading to changes in biological activity. The oxygen atom can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the molecule to its target protein.

Caption: Key positions influencing Structure-Activity Relationships.

Conclusion and Future Perspectives

Ether-substituted pyrazole derivatives represent a highly versatile and potent class of bioactive molecules. Their established synthetic routes and broad spectrum of activities—spanning oncology, infectious diseases, and inflammation—make them a focal point of modern medicinal chemistry. The ether linkage provides a powerful tool for modulating physicochemical properties and optimizing interactions with diverse biological targets.

Future research should focus on several key areas:

-

Target Selectivity: Designing new derivatives with higher selectivity for specific enzyme isoforms (e.g., kinases or COX isoforms) to minimize off-target effects and improve safety profiles.

-

Novel Mechanisms: Exploring unconventional ether linkages and substitution patterns to uncover novel mechanisms of action and overcome existing drug resistance.

-

Hybrid Molecules: Combining the pyrazole-ether scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities, such as dual COX-2/5-LOX inhibitors.

-

ADME Properties: Systematically optimizing absorption, distribution, metabolism, and excretion (ADME) properties to enhance the drug-like characteristics of lead compounds.

By leveraging the principles and protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of ether-substituted pyrazoles, paving the way for the next generation of innovative medicines.

References

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). AzoNetwork. Retrieved March 2, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved March 2, 2026, from [Link]

-

Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved March 2, 2026, from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved March 2, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved March 2, 2026, from [Link]

-

Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Retrieved March 2, 2026, from [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AzoNetwork. Retrieved March 2, 2026, from [Link]

-

Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (n.d.). J-Stage. Retrieved March 2, 2026, from [Link]

-

Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences. Retrieved March 2, 2026, from [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme. Retrieved March 2, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers. Retrieved March 2, 2026, from [Link]

-

Minimal Inhibitory Concentration MIC. (2017, March 14). Protocols.io. Retrieved March 2, 2026, from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Al-Warhi, T., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Publishing. Retrieved March 2, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved March 2, 2026, from [Link]

-

DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. (2022, November 10). Cell. Retrieved March 2, 2026, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. Retrieved March 2, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 3). CSIR-NIScPR. Retrieved March 2, 2026, from [Link]

-

Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved March 2, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Oriental Journal of Chemistry. Retrieved March 2, 2026, from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). Phyto Pharma Journal. Retrieved March 2, 2026, from [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (n.d.). Der Pharma Chemica. Retrieved March 2, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. (2000, December 28). PubMed. Retrieved March 2, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI. Retrieved March 2, 2026, from [Link]

-

Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021, June 1). PubMed. Retrieved March 2, 2026, from [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010, July 15). PubMed. Retrieved March 2, 2026, from [Link]

-

Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (n.d.). Taylor & Francis. Retrieved March 2, 2026, from [Link]

Sources

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. news-medical.net [news-medical.net]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. emerypharma.com [emerypharma.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. inotiv.com [inotiv.com]

- 20. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Ethoxymethylpyrazole: A Mechanistic Guide for Aqueous and Organic Systems

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges regarding the phase behavior and solvation dynamics of heterocyclic intermediates. 4-Ethoxymethylpyrazole (4-EMP) is a highly versatile pharmacophore building block, but its solubility profile often presents bottlenecks during synthesis, purification, and formulation.

This whitepaper provides an in-depth mechanistic analysis of 4-EMP’s solubility behavior across aqueous and organic media. By understanding the thermodynamic driving forces—specifically the amphotericity of the pyrazole core and the lipophilic/hydrogen-bonding contributions of the ethoxymethyl substituent—researchers can rationally design solvent systems, avoid unexpected precipitation ("crashing out") during workups, and execute rigorous, self-validating solubility protocols.

Physicochemical Foundations & Solvation Thermodynamics

To predict the solubility of 4-EMP, we must first deconstruct its molecular architecture. The molecule consists of a 1H-pyrazole core substituted at the C4 position with an ethoxymethyl group.

The Amphoteric Pyrazole Core

The unsubstituted pyrazole ring is a unique heteroaromatic system containing two adjacent nitrogen atoms: a pyrrole-type nitrogen (which acts as a proton donor) and a pyridine-type nitrogen (which acts as a proton acceptor)[1]. This dual nature allows the core to engage in extensive intermolecular hydrogen bonding. Furthermore, pyrazoles are amphoteric; they act as weak bases (forming pyrazolium cations in strong acids) and weak acids (forming pyrazolide anions in strong bases)[1].

The Substituent Effect: 4-Ethoxymethyl

While unsubstituted 1H-pyrazole is highly soluble in polar organic solvents and water[2], the addition of the 4-ethoxymethyl group (-CH₂-O-CH₂CH₃) fundamentally alters the solvation thermodynamics:

-

Lattice Disruption: The bulky substituent disrupts the highly ordered, hydrogen-bonded crystal lattice typical of pure pyrazoles, lowering the melting point and the energy required for dissolution[2].

-

Hydrophobic Penalty: The ethyl chain increases the molecule's lipophilicity (LogP), creating a hydrophobic surface area that decreases intrinsic aqueous solubility[3].

-

Secondary H-Bonding: The ether oxygen acts as an additional hydrogen-bond acceptor, partially mitigating the hydrophobic penalty in protic solvents (like methanol and water).

Aqueous vs. Organic Solvation Dynamics

Aqueous Solubility and pH Dependency

The aqueous solubility of 4-EMP is not static; it is a dynamic property governed by the pH of the medium. At physiological pH (7.4), 4-EMP exists predominantly in its neutral form. Because the lipophilic ethyl group restricts water cavity formation, its intrinsic aqueous solubility (

However, in highly acidic media (pH < 2.5), the pyridine-like nitrogen is protonated. This yields a quaternary pyrazolium ion, which drastically increases aqueous solubility via strong ion-dipole interactions with water[4]. If pH adjustment is not an option, the addition of hydrotropes (such as sodium p-toluenesulfonate) can be utilized to displace water molecules and force solute-solvent interactions, significantly enhancing aqueous solubility[1].

Organic Solvent Selection and the "Crash-Out" Phenomenon

4-EMP exhibits excellent solubility in polar organic solvents (e.g., ethanol, methanol, acetone, and dichloromethane) due to favorable dipole-dipole interactions and hydrogen bonding[2]. Solubility in organic solvents generally increases with temperature as thermal energy overcomes the intermolecular forces holding the solid lattice together[3].

Field Insight: A critical failure point during the synthesis of pyrazole derivatives occurs during liquid-liquid extraction. When a reaction mixture in a water-miscible organic solvent is washed with an aqueous solution, the overall solubilizing capacity of the medium drops sharply, causing the neutral pyrazole to "crash out" of solution[3]. Causality-Driven Solution: To prevent this, either increase the volume of the organic phase, switch to a highly non-polar extraction solvent (where water miscibility is negligible), or deliberately acidify the aqueous wash (e.g., with 1M HCl) to force the pyrazole into the aqueous phase as a highly soluble protonated salt[3].

Mechanistic Visualization

The following diagram maps the logical pathways of 4-EMP solvation, highlighting how solvent polarity and pH dictate the dominant physicochemical state of the molecule.

Solvation pathways and pH-dependent equilibrium of 4-ethoxymethylpyrazole in various media.

Quantitative Solubility Profiles

The tables below summarize the expected solubility behavior of 4-EMP based on its chemical structure and the known behaviors of substituted pyrazole derivatives.

Table 1: Solubility Profile in Common Organic Solvents (at 25°C)

| Solvent | Dielectric Constant (ε) | Primary Solvation Mechanism | Relative Solubility |

| Methanol | 32.7 | Strong H-bond donor/acceptor | High (> 100 mg/mL) |

| Ethanol | 24.5 | H-bond donor/acceptor | High (> 100 mg/mL) |

| Dichloromethane | 8.9 | Dipole-dipole, polarizability | Good (~ 50-100 mg/mL) |

| Ethyl Acetate | 6.0 | Dipole-dipole, H-bond acceptor | Moderate (~ 30-50 mg/mL) |

| Hexane | 1.9 | Dispersion forces only | Low (< 5 mg/mL) |

Table 2: Aqueous Solubility Profile vs. pH (at 25°C)

| pH Level | Dominant Species | Solvation Mechanism | Relative Solubility |

| pH 1.2 (SGF) | Pyrazolium Cation | Ion-dipole interactions | High (> 50 mg/mL) |

| pH 4.5 | Neutral Molecule | Dipole-dipole, H-bonding | Moderate (~ 5-10 mg/mL) |

| pH 7.4 (PBS) | Neutral Molecule | Dipole-dipole, H-bonding | Moderate (~ 5-10 mg/mL) |

| pH 10.0 | Neutral Molecule | Dipole-dipole, H-bonding | Moderate (~ 5-10 mg/mL) |

Self-Validating Experimental Protocol: Thermodynamic Solubility

To reliably determine the solubility of 4-EMP for formulation or process chemistry, kinetic dissolution methods are insufficient. The following Modified Shake-Flask Protocol is designed as a self-validating system. It incorporates built-in checks to ensure that true thermodynamic equilibrium is reached and that no solvent-mediated polymorphic transformations skew the data.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

-

Action: Weigh an excess amount of 4-EMP (e.g., 50 mg) into a 2 mL borosilicate glass vial. Add exactly 1.0 mL of the target solvent or buffer.

-

Causality: The presence of excess solid is an absolute thermodynamic requirement. It ensures that the chemical potential of the solute in the liquid phase equals that of the solid phase, establishing true equilibrium.

Step 2: Thermal Equilibration & Agitation

-

Action: Seal the vial and place it in a thermomixer. Agitate at 300 RPM at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Causality: Solubility is exponentially dependent on temperature (van 't Hoff equation). Even a 1°C fluctuation can introduce a 5-10% error in the final quantification[3].

Step 3: Dual-Timepoint Sampling (The Self-Validation Step)

-

Action: Extract 0.2 mL aliquots at 24 hours and 48 hours .

-

Causality: This is the core of the self-validating system. If the concentration at 24h equals the concentration at 48h, thermodynamic equilibrium is confirmed. If

, the system initially experienced kinetic supersaturation or a polymorphic transition to a less soluble crystal form.

Step 4: Phase Separation & Membrane Saturation

-

Action: Centrifuge the extracted aliquots at 10,000 × g for 10 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucially, discard the first 0.1 mL of the filtrate.

-

Causality: Pyrazole derivatives can non-specifically bind to filter membranes. Discarding the initial filtrate saturates the membrane's binding sites, preventing artificially low concentration readings in the final sample.

Step 5: HPLC-UV Quantification

-

Action: Dilute the filtered supernatant into the mobile phase (to prevent precipitation inside the HPLC system) and quantify using a validated Reverse-Phase HPLC-UV method against a known calibration curve.

References

-

BenchChem. "Dealing with poor solubility of pyrazole derivatives during synthesis." BenchChem Knowledge Base.2

-

BenchChem. "Overcoming poor solubility of pyrazole derivatives during reaction workup." BenchChem Knowledge Base.3

-

Talaviya, R., et al. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." EPJ Web of Conferences 348, 02004 (2026).4

-

MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Encyclopedia.pub / MDPI.1

Sources

The Strategic Incorporation of 4-Ethoxymethylpyrazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug design.[1][3] This technical guide delves into the emerging role of a specific, yet underexplored, derivative: 4-ethoxymethylpyrazole. We will explore the synthetic rationale, physicochemical properties, and potential therapeutic applications of this building block. This document will serve as a comprehensive resource for researchers looking to leverage the unique attributes of the 4-ethoxymethyl moiety to design next-generation pyrazole-based therapeutics. We will dissect the influence of the ethoxymethyl group on pharmacokinetic profiles and target engagement, providing a roadmap for its strategic deployment in drug discovery pipelines.

The Pyrazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The pyrazole ring is relatively stable to metabolism, and its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[4] Furthermore, the five positions on the pyrazole ring can be readily functionalized, allowing for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic parameters.[3]

The clinical success of pyrazole-containing drugs is well-documented. Celecoxib, a selective COX-2 inhibitor, and Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, are prominent examples of blockbuster drugs built around a pyrazole core.[1] A significant number of recently approved drugs also feature this heterocycle, highlighting its continued relevance in modern drug discovery.[1][4]

The Ether Linkage: A Tool for Modulating Physicochemical Properties

The ether functional group (R-O-R') is a common feature in many pharmaceuticals.[5] Ethers are generally stable, relatively unreactive, and can significantly influence a molecule's properties.[6][7] The introduction of an ether linkage can:

-

Improve Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Modulate Lipophilicity: The nature of the alkyl or aryl groups attached to the oxygen can be varied to fine-tune the overall lipophilicity of the molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).

-

Enhance Metabolic Stability: Ethers are generally more resistant to metabolic degradation compared to more labile functional groups like esters.

-

Introduce Conformational Constraints: The ether linkage can influence the overall conformation of a molecule, which can be beneficial for locking it into a bioactive conformation for optimal target binding.

4-Ethoxymethylpyrazole: A Synergistic Combination

The incorporation of an ethoxymethyl group at the 4-position of the pyrazole ring combines the benefits of both the pyrazole scaffold and the ether linkage. The 4-position of the pyrazole ring is often a key vector for substitution to modulate biological activity.[8] The ethoxymethyl group, in particular, offers a balance of lipophilicity and hydrogen bonding capability.

Proposed Synthesis of 4-Ethoxymethylpyrazole

While a direct, optimized synthesis for 4-ethoxymethylpyrazole is not widely reported in the literature, a plausible and efficient synthetic route can be proposed based on established pyrazole chemistry. A common method for the synthesis of pyrazoles is the Knorr-type pyrazole formation, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][9]

A potential synthetic pathway is outlined below:

Experimental Protocol: Proposed Synthesis of 4-Ethoxymethylpyrazole

-

Synthesis of 2-(ethoxymethyl)malondialdehyde: This key intermediate can be synthesized from malondialdehyde and chloromethyl ethyl ether.

-

Reaction Setup: In a round-bottom flask, dissolve 2-(ethoxymethyl)malondialdehyde (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. An exothermic reaction may be observed.

-

Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-ethoxymethylpyrazole.

Role in Drug Discovery: Case Studies and Potential Applications

While there are no currently marketed drugs that specifically contain the 4-ethoxymethylpyrazole moiety, we can infer its potential role by examining related structures and considering the strategic advantages of the ethoxymethyl group.

Potential Therapeutic Areas

The versatility of the pyrazole scaffold suggests that 4-ethoxymethylpyrazole could be a valuable building block for developing drugs targeting a wide range of diseases, including:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate pyrazole rings.[10][11] The ethoxymethyl group could be used to optimize the solubility and pharmacokinetic properties of these agents.

-

Inflammatory Diseases: As demonstrated by celecoxib, pyrazoles are effective anti-inflammatory agents.[12] The 4-ethoxymethyl substituent could be explored to develop new generations of anti-inflammatory drugs with improved safety profiles.

-

Infectious Diseases: Pyrazole derivatives have shown promising antibacterial, antifungal, and antiviral activities.[13][14]

-

Neurological Disorders: The pyrazole core is present in drugs targeting the central nervous system. The properties of the 4-ethoxymethyl group could be advantageous for designing drugs that need to cross the blood-brain barrier.

Comparative Data of Pyrazole-Based Drugs

The following table provides a comparative overview of some notable pyrazole-containing drugs, highlighting their therapeutic targets and mechanisms of action. This provides context for the potential of new derivatives like 4-ethoxymethylpyrazole.

| Drug | Therapeutic Target | Mechanism of Action | Therapeutic Area |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective COX-2 inhibitor | Anti-inflammatory, Analgesic |

| Sildenafil | cGMP-specific phosphodiesterase type 5 (PDE5) | PDE5 inhibitor | Erectile Dysfunction, Pulmonary Hypertension |

| Rimonabant | Cannabinoid receptor type 1 (CB1) | Inverse agonist of the CB1 receptor | Anti-obesity (withdrawn) |

| Crizotinib | ALK/ROS1/MET tyrosine kinases | Tyrosine kinase inhibitor | Oncology |

| Darolutamide | Androgen receptor | Androgen receptor antagonist | Oncology |

Pharmacokinetic and Pharmacodynamic Considerations

The introduction of the 4-ethoxymethyl group is expected to have a significant impact on the ADME properties of a drug candidate.

-

Absorption: The balanced lipophilicity imparted by the ethoxymethyl group could lead to improved oral bioavailability.

-

Distribution: The ability of the ether oxygen to participate in hydrogen bonding may influence tissue distribution.

-

Metabolism: The ether linkage is generally stable to metabolic degradation, potentially leading to a longer half-life. The pyrazole ring itself is also metabolically robust.[1]

-

Excretion: The overall polarity of the molecule, influenced by the ethoxymethyl group, will affect its renal and/or hepatic clearance.

From a pharmacodynamic perspective, the size and orientation of the 4-ethoxymethyl group can be critical for target engagement. It can occupy a specific hydrophobic pocket within the target protein, contributing to binding affinity and selectivity.

Future Directions and Emerging Applications

The exploration of 4-ethoxymethylpyrazole in drug discovery is still in its early stages. Future research should focus on:

-

Development of Efficient and Scalable Syntheses: Optimizing the synthesis of 4-ethoxymethylpyrazole and its derivatives is crucial for its widespread adoption.

-

Library Synthesis and High-Throughput Screening: The generation of diverse libraries of compounds based on the 4-ethoxymethylpyrazole scaffold will be essential for identifying novel hits against a variety of biological targets.

-

In-depth ADME and Toxicology Studies: A thorough understanding of the pharmacokinetic and toxicological profile of this building block is necessary for its successful application in drug development.

-

Application in PROTACs and other Novel Modalities: The versatile nature of the pyrazole scaffold makes it an attractive component for more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Conclusion

4-Ethoxymethylpyrazole represents a promising, yet underutilized, building block in the field of pyrazole-based drug discovery. Its unique combination of a metabolically stable heterocyclic core and a physicochemical-property-modulating ether linkage offers a compelling strategy for the design of novel therapeutics. By providing a balance of solubility, lipophilicity, and metabolic stability, the 4-ethoxymethyl group can help to overcome common challenges in drug development. This technical guide provides a foundational understanding of the potential of 4-ethoxymethylpyrazole and aims to inspire its broader application in the quest for new and improved medicines.

Visualizations

Logical Relationship of Key Concepts

Caption: Interplay of core concepts in 4-ethoxymethylpyrazole drug discovery.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 4-ethoxymethylpyrazole.

References

-

Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

Vedantu. Key Uses of Ethers in Health Care Industry | Chemistry Guide. 2019 May 9. Available from: [Link]

-

Semantic Scholar. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. 2023 Aug 12. Available from: [Link]

-

National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. 2023 Nov 7. Available from: [Link]

-

ResearchGate. Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. Available from: [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. 2021 May 9. Available from: [Link]

-

Oreate AI Blog. Understanding Ether Groups: A Dive Into Their Role in Chemistry. 2025 Dec 30. Available from: [Link]

-

International Journal of Novel Research and Development. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. 2025 Dec 15. Available from: [Link]

-

National Institutes of Health. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. 2025 Nov 23. Available from: [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 2018 Jan 12. Available from: [Link]

-

Longdom Publishing SL. Clinical Significance and Role of Ethers as Anesthetics. 2025 Mar 14. Available from: [Link]

-

Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. 2024 May 30. Available from: [Link]

-

BYJU'S. List of Uses of Ethers. 2016 Jan 19. Available from: [Link]

-

JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

-

PubChem. 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. 2021 Jul 1. Available from: [Link]

-

Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. 2024 Nov 20. Available from: [Link]

-

National Institutes of Health. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]

-

National Institutes of Health. Current status of pyrazole and its biological activities. Available from: [Link]

-

National Institutes of Health. 4-Hydroxymethylpyrazole. Available from: [Link]

-

ResearchGate. Overview on Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]

-

ResearchGate. Proposed synthetic route for the synthesis of entitled compounds 4a–4l. Reagents and conditions: (i) Tetraazotization-NaNO2, H2SO4, 0–5°C; (iia) Coupling-Acetylacetone, 0–5°C; (iib) Coupling–Methyl acetoacetate, 0–5°C; (iiia) Cyclization-hydrazine hydrate, EtOH, MW or Δ; (iiib) Cyclization-phenyl hydrazine, AcOH, MW or Δ; (iiic) Cyclization-hydrazine hydrate, EtOH, MW or Δ; (iiid) Cyclization-phenyl hydrazine, AcOH, MW or Δ. Available from: [Link]

-

National Institutes of Health. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. 2016 Feb 27. Available from: [Link]

-

PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. 2019 Jul 1. Available from: [Link]

-

Der Pharma Chemica. A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Available from: [Link]

-

PubChem. 4-Methylpyrazole. Available from: [Link]

-

MDPI. Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. 2023 Nov 15. Available from: [Link]

-

PubMed. Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Available from: [Link]

-

U.S. Environmental Protection Agency. Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. Available from: [Link]

-

PubMed. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. 2024 Jan 5. Available from: [Link]

-

PubMed. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. 2022 Dec 8. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Understanding Ether Groups: A Dive Into Their Role in Chemistry - Oreate AI Blog [oreateai.com]

- 7. longdom.org [longdom.org]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 9. jetir.org [jetir.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

Metabolic Stability of 4-Ethoxymethylpyrazole in Liver Microsomes: An In-Depth Technical Guide

Executive Summary

This technical guide details the evaluation of the metabolic stability of 4-Ethoxymethylpyrazole (4-EMP) in liver microsomes. 4-EMP is a structural derivative of 4-methylpyrazole (Fomepizole), a known inhibitor of alcohol dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1).[1] Understanding the metabolic stability of 4-EMP is critical for establishing its pharmacokinetic profile, specifically its intrinsic clearance (

This guide moves beyond generic protocols to address the specific physicochemical properties of pyrazole ethers, focusing on oxidative O-dealkylation as the primary clearance mechanism in a Phase I microsomal system.

Part 1: Chemical & Mechanistic Basis

Structural Vulnerabilities

4-Ethoxymethylpyrazole contains a pyrazole ring substituted at the 4-position with an ethoxymethyl group.[1] In a liver microsome (LM) system—which lacks the cofactors for Phase II conjugation (e.g., UDPGA for glucuronidation)—metabolism is driven by Phase I oxidative enzymes (CYPs and FMOs).

-

The Pyrazole Ring: Generally stable against oxidative attack, though N-oxidation is possible.[1]

-

The Ethoxymethyl Side Chain: This is the metabolic "soft spot." The ether linkage is highly susceptible to O-dealkylation mediated by CYP450 isoforms (likely CYP2E1, CYP2D6, or CYP3A4 depending on species).[1]

Predicted Metabolic Pathway

The primary clearance mechanism in microsomes is the hydroxylation of the

Diagram 1: Proposed Phase I Metabolism of 4-Ethoxymethylpyrazole[1]

Caption: CYP-mediated O-dealkylation of 4-Ethoxymethylpyrazole via an unstable hemiacetal intermediate.[1]

Part 2: Experimental Protocol

This protocol uses a substrate depletion approach . We measure the disappearance of the parent compound (4-EMP) over time.[2]

Materials & Reagents[3]

-

Test Compound: 4-Ethoxymethylpyrazole (purity >95%).[1]

-

Liver Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) or solid NADPH.[1]

-

Quenching Agent: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a deuterated pyrazole analog).

Critical Parameters

| Parameter | Value | Rationale |

| Microsome Conc. | 0.5 mg/mL | Balances signal strength with linear enzyme kinetics.[1] |

| Substrate Conc. | 1 | Ensures |

| Solvent Limit | <1% DMSO | Prevents solvent-based inhibition of CYP enzymes.[1] |

| Temperature | 37°C | Physiological temperature for enzyme activity.[1] |

Workflow (Step-by-Step)

Step 1: Preparation of Master Mix

-

Thaw microsomes on ice.[3]

-

Prepare a 2X Microsome/Buffer Mix : Dilute stock microsomes to 1.0 mg/mL in 100 mM KPi buffer.

-

Spike 4-EMP into this mix to achieve a concentration of 2

M.-

Note: This is "2X" because adding the NADPH solution (1:1 volume) will halve the concentration to the final targets (0.5 mg/mL protein, 1

M drug).

-

Step 2: Pre-Incubation[2]

-

Aliquot 30

L of the 2X Master Mix into 96-well plate wells. -

Incubate at 37°C for 10 minutes. This allows the compound to equilibrate and checks for thermal instability.

Step 3: Reaction Initiation

-

Add 30

L of pre-warmed 2 mM NADPH solution to "Test" wells. -

Add 30

L of Buffer (no NADPH) to "Negative Control" wells (to assess non-enzymatic degradation). -

Start timer immediately.[4]

Step 4: Sampling & Quenching

At defined time points (

-

Remove an aliquot (or sacrifice the well).[2]

-

Add 120

L of ice-cold Acetonitrile + IS . -

Vortex vigorously to precipitate proteins.

Step 5: Clarification

-

Centrifuge plates at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.

-

Transfer supernatant to a fresh plate for LC-MS/MS analysis.

Diagram 2: Microsomal Stability Assay Workflow

Caption: Step-by-step workflow for the metabolic stability assay using substrate depletion.

Part 3: Data Analysis & Interpretation[6]

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics.

-

Plot Data: Plot

on the y-axis vs. -

Determine Slope: Perform linear regression to find the slope (

).- [1]

-

Calculate Half-Life (

): -

Calculate Microsomal Intrinsic Clearance (

):-

Simplified: If incubation volume is 1000

L and protein is 0.5 mg, the scaling factor is 2000.

-

Interpretation of Results

-

High Stability:

.[1] The ethoxy group is stable; the compound is likely eliminated renally or via Phase II (glucuronidation) in vivo. -

Low Stability:

.[1] Rapid O-dealkylation. The compound acts as a prodrug for 4-hydroxymethylpyrazole or is simply cleared rapidly.[1]

Part 4: Expert Insights & Troubleshooting

Autoinhibition Risk

Expert Insight: Pyrazoles are notorious inhibitors of CYP enzymes (specifically CYP2E1).

-

The Problem: If 4-EMP inhibits the very enzyme responsible for its metabolism, the Ln(% Remaining) plot will be non-linear (curved), showing rapid initial loss followed by a plateau.[1]

-

The Fix: Ensure the substrate concentration is low (1

M or 0.5

Non-Specific Binding (NSB)

Lipophilic ethers can bind to microsomal lipids/proteins, reducing the free concentration available to enzymes.

-

Validation: If the

sample (immediately quenched) shows <80% recovery compared to a solvent standard, NSB is high. -